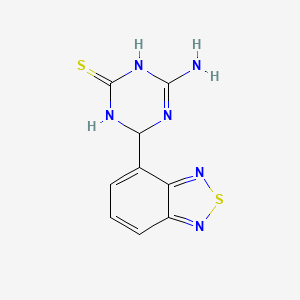

![molecular formula C12H10N2O B1344949 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde CAS No. 1159834-02-2](/img/structure/B1344949.png)

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

Research has shown that pyrazole derivatives, including compounds structurally similar to 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial and antioxidant activities. One study synthesized and characterized a novel series of chitosan Schiff bases incorporating heterocyclic moieties derived from pyrazole carbaldehydes, demonstrating their antimicrobial effectiveness against a variety of bacterial and fungal strains without cytotoxic effects (Hamed et al., 2020). Another research effort focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, finding that some compounds exhibited potent antioxidant and anti-inflammatory activities, comparable to standard treatments (Sudha et al., 2021).

Synthesis and Structural Analysis

The synthesis of novel pyrazole-based compounds for scientific research has been extensively documented. Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor in synthesizing a series of novel heterocycles, emphasizing the compound's utility in generating diverse chemical entities with potential biological activities (Baashen et al., 2017). Additionally, Xu and Shi (2011) explored the crystal structure of a pyrazole carbaldehyde derivative, revealing insights into its molecular geometry and potential for forming supramolecular structures (Xu & Shi, 2011).

Biological Investigations

Pyrazole derivatives have been synthesized for biological evaluations, demonstrating significant potential in pharmacological applications. Prasath et al. (2015) reported on the synthesis of quinolinyl chalcones containing pyrazole groups, with some compounds showing promising antimicrobial properties, suggesting the therapeutic relevance of these molecules (Prasath et al., 2015). Viveka et al. (2015) synthesized new compounds starting from pyrazole carbaldehyde, evaluating them for anticonvulsant and analgesic activities, and establishing a foundation for future drug development based on pyrazole scaffolds (Viveka et al., 2015).

Propiedades

IUPAC Name |

5-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFBNMYIOSTKQE-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=NN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1344869.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344871.png)

![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344872.png)

![[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344873.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344875.png)

![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344878.png)

amino]-acetic acid](/img/structure/B1344880.png)

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)